molecular formula C21H27N5O4 B2982979 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919017-44-0

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2982979
CAS No.: 919017-44-0
M. Wt: 413.478
InChI Key: MNOLBBWQTXHYOU-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with two ketone groups at positions 2 and 5. Key structural features include:

  • Position 7: A 2-hydroxy-3-phenoxypropyl chain, providing a hydrophilic hydroxyl group and an aromatic phenoxy moiety.
  • Position 3: A methyl group, enhancing metabolic stability.

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-14-8-10-25(11-9-14)20-22-18-17(19(28)23-21(29)24(18)2)26(20)12-15(27)13-30-16-6-4-3-5-7-16/h3-7,14-15,27H,8-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOLBBWQTXHYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine family. Its unique structural features suggest potential biological activities that warrant extensive investigation. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound . Its molecular formula is C19H23N5O4C_{19}H_{23}N_{5}O_{4} with a molecular weight of approximately 373.42 g/mol. The structure consists of a purine core with various substituents that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC19H23N5O4
Molecular Weight373.42 g/mol
CAS Number331839-91-9
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular pathways. The purine structure suggests that it may act as an inhibitor or modulator of enzymes such as kinases and phosphodiesterases, which are crucial for cellular signaling and metabolism.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific phospholipases or kinases, affecting lipid metabolism and signaling pathways.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
  • Cellular Uptake : The presence of hydrophobic phenoxy and piperidine groups may facilitate its uptake into cells, enhancing its bioavailability.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant biological activities such as anti-inflammatory, anticancer, and neuroprotective effects. For instance:

  • Anti-inflammatory Activity : In vitro assays have shown that related purine derivatives can inhibit the production of pro-inflammatory cytokines.
  • Anticancer Potential : Some studies have reported that purine analogs can induce apoptosis in cancer cell lines by modulating cell cycle regulators.

Case Study: Inhibition of Phospholipase A2

A study explored the inhibition of lysosomal phospholipase A2 (PLA2G15) by various compounds, including purine derivatives. The findings highlighted that compounds structurally similar to This compound could effectively inhibit PLA2G15 with IC50 values below 1 mM, suggesting potential for drug-induced phospholipidosis .

Table 2: Biological Activity Summary

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis
Enzyme InhibitionPLA2G15 inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents on the Phenoxy Group

The phenoxy group at the hydroxypropyl chain varies among analogs, influencing electronic and steric properties:

Compound Phenoxy Substituent Hypothesized Effect Reference
Target Compound Phenyl (no substitution) Moderate lipophilicity; unmodified π-system N/A
7-[3-(4-Chlorophenoxy)-... () 4-Chloro Increased lipophilicity; enhanced electron-withdrawing effects
7-[2-Hydroxy-3-(4-methoxyphenoxy)... () 4-Methoxy Electron-donating effects; improved solubility

Key Insight : The 4-chloro substitution () may enhance membrane permeability but reduce aqueous solubility compared to the 4-methoxy analog ().

Variations in the Hydroxypropyl Chain

The hydroxypropyl chain’s substitution pattern affects conformational flexibility and hydrogen-bonding capacity:

Compound Hydroxypropyl Modification Hypothesized Effect Reference
Target Compound 2-Hydroxy-3-phenoxy Balanced hydrophilicity and aromaticity N/A
8-(1-Azepanyl)-7-(2-hydroxy-3-isopropoxypropyl)... () 3-Isopropoxy Increased steric bulk; reduced polarity

Key Insight: The isopropoxy group in may reduce solubility due to steric hindrance and hydrophobicity compared to the phenoxy group in the target compound.

Substitutions at Position 8

Position 8 modifications alter steric and electronic profiles, impacting receptor interactions:

Compound Position 8 Substituent Hypothesized Effect Reference
Target Compound 4-Methylpiperidin-1-yl Moderate basicity; potential for H-bonding N/A
8-[(3-Methoxypropyl)amino]... () 3-Methoxypropylamino Increased flexibility; potential for polar interactions
8-(1-Azepanyl)... () Azepanyl (7-membered ring) Enhanced steric bulk; altered binding kinetics
8-{(2E)-2-[1-(2-Hydroxyphenyl)... () Hydrazinyl-Schiff base Conjugation potential; redox sensitivity

Key Insight : The azepanyl group () may introduce unfavorable steric effects compared to the smaller 4-methylpiperidine in the target compound. The hydrazinyl-Schiff base () offers unique conjugation capabilities but may exhibit instability.

Methyl Group at Position 3

The 3-methyl group is conserved in most analogs, but introduces a 1,3-dimethyl modification:

Compound Position 3 Substituent Hypothesized Effect Reference
Target Compound Methyl Standard metabolic stability N/A
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)... () 1,3-Dimethyl Increased steric hindrance; potential for altered ring puckering

Key Insight : The additional methyl group at position 1 () may reduce enzymatic degradation but could interfere with target binding.

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